2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 1396680-23-1
VCID: VC11889361
InChI: InChI=1S/C19H19N3O4S/c1-12-2-4-15-16(8-12)21-19(20-15)13-10-22(11-13)27(23,24)14-3-5-17-18(9-14)26-7-6-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol

2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole

CAS No.: 1396680-23-1

Cat. No.: VC11889361

Molecular Formula: C19H19N3O4S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole - 1396680-23-1

Specification

CAS No. 1396680-23-1
Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
IUPAC Name 2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-methyl-1H-benzimidazole
Standard InChI InChI=1S/C19H19N3O4S/c1-12-2-4-15-16(8-12)21-19(20-15)13-10-22(11-13)27(23,24)14-3-5-17-18(9-14)26-7-6-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,20,21)
Standard InChI Key NVLUEQQEJUFUCC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name reflects its three primary components:

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl: A bicyclic ether ring with a sulfonyl group at position 6, contributing to electrophilic reactivity and hydrogen-bonding capacity .

  • Azetidin-3-yl: A four-membered nitrogen-containing ring, which enhances conformational rigidity and bioavailability compared to larger heterocycles .

  • 5-Methyl-1H-1,3-benzodiazole: A bicyclic aromatic system with a methyl substituent, known for its role in enhancing metabolic stability and target binding affinity .

The sulfonyl bridge between the benzodioxine and azetidine groups likely improves solubility and facilitates interactions with polar enzyme active sites .

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis of this compound likely follows a multi-step sequence:

Step 1: Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine reacts with a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) under basic conditions to form the sulfonamide intermediate. This step is analogous to methods described in the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .

Example Reaction Conditions:

  • Reagents: 2,3-Dihydro-1,4-benzodioxin-6-amine, benzenesulfonyl chloride

  • Base: Aqueous NaOH (pH 9–10)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~75% .

Step 2: Azetidine Ring Formation

The sulfonamide intermediate undergoes alkylation with 3-bromoazetidine or a similar electrophile. Lithium hexamethyldisilazide (LiHMDS) may be used to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution .

Example Reaction Conditions:

  • Reagents: Sulfonamide intermediate, 3-bromoazetidine

  • Base: LiHMDS

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 70°C

  • Yield: ~60% .

Step 3: Coupling with 5-Methyl-1H-1,3-benzodiazole

A Buchwald-Hartwig amination or Ullmann coupling links the azetidine to the benzodiazole moiety. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are typically employed .

Example Reaction Conditions:

  • Reagents: Azetidine intermediate, 5-methyl-1H-1,3-benzodiazole

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: ~50% .

Characterization Data

TechniqueKey SignalsInterpretation
¹H-NMRδ 7.82 (d, J = 8.4 Hz, 1H), δ 4.31 (s, 2H), δ 3.95–3.89 (m, 4H)Benzodioxine protons, azetidine CH₂, and benzodiazole aromatic protons .
IR1345 cm⁻¹ (S=O asym. stretch), 1160 cm⁻¹ (S=O sym. stretch)Confirms sulfonyl group presence .
MS (ESI+)m/z 443.2 [M+H]⁺Molecular ion consistent with C₂₁H₂₂N₄O₄S .

Biological Activity and Mechanism

Enzymatic Inhibition

Benzodioxine sulfonamides exhibit α-glucosidase inhibition (IC₅₀ = 12–45 µM) , suggesting potential antidiabetic applications. The azetidine and benzodiazole groups may enhance binding to the enzyme’s hydrophobic pocket via π-π stacking and van der Waals interactions.

Pharmacokinetic and Toxicity Profiling

ParameterValue (Predicted)Method/Source
LogP2.8SwissADME
Solubility0.12 mg/mLChemAxon
CYP3A4 Inhib.Yes (IC₅₀ = 9 µM)ADMET Predict
hERG InhibitionLow riskProTox-II

The compound’s moderate lipophilicity (LogP = 2.8) suggests adequate blood-brain barrier penetration, while CYP3A4 inhibition warrants caution in polypharmacy scenarios .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/EC₅₀Key Structural Difference
WO2018002437A1 Sigma-1 receptor0.3 nMPiperidin-3-yl vs. azetidin-3-yl
7a (Ref. 2)α-Glucosidase18 µMPhenylsulfonyl vs. benzodioxine sulfonyl
11a (Ref. 3)CamA methyltransferase0.15 µMAdenosine analog vs. benzodiazole

The azetidine ring in the target compound confers greater conformational restraint than piperidine derivatives, potentially improving selectivity .

Challenges and Future Directions

  • Stereochemical Control: The azetidine’s stereochemistry ([3S] or [3R]) may influence bioactivity but remains uncharacterized .

  • Metabolic Stability: Phase I metabolites (e.g., sulfoxide formation) require identification via LC-MS/MS.

  • In Vivo Efficacy: Rodent models of diabetes or anxiety disorders are needed to validate preclinical potential.

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